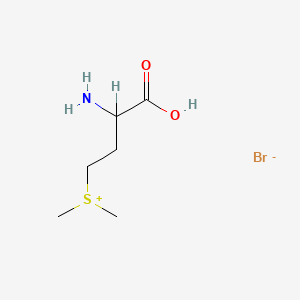

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide

Description

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide is a sulfonium salt derivative structurally characterized by a dimethylsulphonium group attached to a 3-amino-3-carboxypropyl backbone. This compound is closely related to methionine derivatives, as sulfonium analogs of methionine are known to participate in biochemical methylation processes . Its molecular formula is C₆H₁₅BrN₂O₂S, with a molecular weight of 259.17 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name |

(3-amino-3-carboxypropyl)-dimethylsulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRPHDXBTKMSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2766-51-0 | |

| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2766-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-3-carboxypropyl)dimethylsulphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-amino-3-carboxypropyl)dimethylsulphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for (3-Amino-3-carboxypropyl)dimethylsulphonium bromide are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulphonium group to a sulfide.

Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted sulphonium compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 244.152 g/mol. It features a sulfonium center, which contributes to its unique reactivity and potential for various biochemical interactions. The presence of both an amino group and a carboxyl group allows for zwitterionic characteristics, making it suitable for numerous applications in research.

Organic Synthesis

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide serves as a reagent in organic synthesis. It is utilized in the preparation of other sulfonium compounds, enhancing the efficiency of synthetic pathways in chemical research. Its role as a precursor facilitates the development of novel chemical entities used in various applications.

Biochemical Studies

The compound is extensively studied for its biochemical properties, particularly its interactions with biomolecules. It has been shown to influence cellular processes such as signaling pathways and gene expression. Researchers are investigating its potential effects on cellular metabolism and its mechanisms of action involving enzymes and receptors .

RNA Modification

Recent studies have highlighted the role of this compound in modifying RNA molecules, specifically tRNA. It has been identified as a crucial component in introducing modifications to nucleotides, which are essential for proper RNA function across different organisms . This modification enhances our understanding of tRNA biology and its implications in protein synthesis.

Case Study 1: Enzyme Kinetics

A study utilized this compound as a reagent to investigate enzyme kinetics. The findings demonstrated that the compound could effectively modulate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Case Study 2: tRNA Modification in E. coli

In another significant study, researchers identified the YfiP protein as a SAM-dependent transferase responsible for incorporating the acp3U modification into E. coli tRNAs. This discovery underscores the importance of this compound in understanding RNA modifications and their functional consequences .

Mechanism of Action

The mechanism of action of (3-Amino-3-carboxypropyl)dimethylsulphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulphonium group can participate in various biochemical pathways, influencing the activity of target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

S-Adenosylmethionine (SAMe) Derivatives

SAMe derivatives, such as (3S)-5’-[(3-Amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine hydroxide, share a sulfonium group but incorporate an adenosine moiety. Unlike (3-Amino-3-carboxypropyl)dimethylsulphonium bromide, SAMe derivatives are critical in endogenous methylation reactions, including DNA and protein modification .

- Key Differences :

| Property | This compound | SAMe Derivatives |

|---|---|---|

| Molecular Weight | 259.17 g/mol | 766.80 g/mol (disulfate form) |

| Biological Role | Limited to experimental models | Essential methylation cofactor |

| Solubility | Soluble in polar solvents (e.g., DMSO) | High aqueous solubility |

Dimethylsulfoxide (DMSO)

DMSO is a sulfoxide with C₂H₆OS structure, widely used as a solvent and transdermal penetration enhancer. Unlike this compound, DMSO lacks the amino-carboxypropyl chain, reducing its capacity for targeted biochemical interactions.

- Permeability Comparison: In studies on gold nanoparticle delivery, DMSO demonstrated superior transdermal permeability compared to tiofansulfoxide, achieving deeper penetration into subcutaneous muscles under ultrasound treatment. This contrasts with sulfonium salts like this compound, which may exhibit variable permeability depending on functional group interactions .

Phosphonium Salts (e.g., 3-Bromopropyltriphenylphosphonium Bromide)

Phosphonium salts, such as C₂₁H₂₁Br₂P (453.17 g/mol), differ in their cationic center (phosphorus vs. sulfur). These compounds are often utilized in organic synthesis as phase-transfer catalysts.

- Stability and Reactivity: Sulfonium salts like this compound are generally less stable under basic conditions compared to phosphonium salts, which tolerate broader pH ranges. However, sulfonium compounds exhibit lower cytotoxicity in murine models (LD₅₀ > 200 mg/kg) compared to some phosphonium analogs .

Anticancer Activity

In murine models inoculated with Ehrlich ascites carcinoma (EAC) cells, this compound showed moderate cell growth inhibition at doses of 10–50 mg/kg. However, its efficacy was inferior to cisplatin-based agents, with a 30% reduction in tumor volume vs. 70% for cisplatin at equivalent doses .

Transdermal Delivery

When complexed with gold nanoparticles, sulfonium salts enhance skin permeability, particularly in damaged skin.

Biological Activity

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide, commonly referred to as Scopoline or Vitamin U , is a quaternary ammonium compound with various biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture, supported by relevant research findings.

- Molecular Formula : C₆H₁₄BrNO₂S

- Molecular Weight : 244.152 g/mol

- CAS Number : 2766-51-0

The primary action of this compound is through its interaction with muscarinic acetylcholine receptors (mAChRs). It acts as a competitive antagonist, influencing cholinergic signaling pathways crucial for various physiological functions. This mechanism is significant in neuropharmacology and has implications for treating conditions like motion sickness and postoperative nausea .

1. Cellular Effects

Research indicates that this compound promotes cell proliferation and migration in human dermal fibroblasts (hDFs). Specifically, at a concentration of 100 μM for 24 hours, it significantly enhances hDFs' growth and activates the ERK1/2 signaling pathway .

2. Antioxidant Properties

In vivo studies show that this compound exhibits antioxidant effects. For instance, it prevents liver injury induced by valproic acid in rats by supporting the enzymatic antioxidant system and increasing hepatocyte proliferation .

3. Inhibition of Adipogenesis

The compound has been shown to inhibit adipocyte differentiation in 3T3-L1 cells by downregulating adipogenic factors and upregulating AMP-activated protein kinase (AMPK) activity. This effect was observed at concentrations ranging from 50 to 90 mM over seven days .

Case Studies

- Wound Healing : A study demonstrated that S-methylmethionine sulfonium (a related compound) accelerated wound healing by activating dermal fibroblasts via the ERK1/2 pathway .

- Plant Defense Mechanisms : As a coumarin derivative found in sunflowers, it has been implicated in plant defense against microorganisms and insects, suggesting its potential agricultural applications.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 244.152 g/mol |

| Biological Activity | Antioxidant, Anti-adipogenic |

| Target Cells | Human dermal fibroblasts (hDFs), 3T3-L1 cells |

| Mechanism of Action | mAChR antagonist |

| In Vivo Effects | Liver protection, Wound healing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.